molecular formula C7H7N5 B1313792 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 83417-23-6

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

Cat. No. B1313792
CAS RN: 83417-23-6
M. Wt: 161.16 g/mol
InChI Key: VPTQEOQBSABCKV-UHFFFAOYSA-N
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Description

Compounds with pyridin-2-yl structures are often used in the design of heterocyclic compounds with potential biological activities . They are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of easily accessible N-hetaryl ureas and alcohols . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated by single-crystal X-ray and spectroscopic techniques . The geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of molecular surface are often evaluated using computational methods .


Chemical Reactions Analysis

The reaction of similar compounds often proceeds through the intermediate formation of hetaryl isocyanates . Pyrrolopyrazine derivatives, for example, have been found to exhibit diverse types of biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often studied using various physico-chemical methods such as elemental analysis (EA), Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single crystal X-ray diffraction (sXRD) .

Scientific Research Applications

Synthesis of Triazole Derivatives

5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine and its derivatives are synthesized through various chemical reactions, forming compounds with potential antimicrobial activities. Compounds like 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol are synthesized from isonicotinic acid hydrazide, indicating their chemical versatility and utility in forming biologically active molecules (Bayrak et al., 2009).

Antimicrobial and Anticancer Activities

The synthesized triazole derivatives exhibit significant antimicrobial and anticancer activities. They are effective against various microorganisms, including gram-positive Staphylococcus aureus and Bacillus subtilis, gram-negative Escherichia coli, and fungi like Aspergillus niger and Candida albicans. Moreover, certain derivatives show cytotoxicity against human cancer cell lines, highlighting their potential in medical research and drug development (Abdo & Kamel, 2015).

Structural Studies

The molecular and crystal structures of certain derivatives, like 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, have been studied, revealing details about their geometric and electronic structures. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Dolzhenko et al., 2011).

Chemical Modification and Applications

The chemical versatility of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine allows for modifications leading to a wide range of derivatives with potential applications in pharmacology and other industries. For instance, the synthesis of Mannich bases from these compounds opens avenues for creating novel molecules with tailored properties for specific applications (Dave et al., 2007).

Safety And Hazards

The safety and hazards of similar compounds are often evaluated in the context of their intended use. For laboratory chemicals, appropriate engineering controls are often recommended .

Future Directions

Future research could focus on further exploring the biological activities of “5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine” and similar compounds, as well as developing more efficient synthesis methods .

properties

IUPAC Name

5-pyridin-2-yl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTQEOQBSABCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475788
Record name 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

CAS RN

83417-23-6
Record name 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
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